(3S)-3-Methyl-2-azaspiro[4.5]decane hydrochloride mechanism of action
(3S)-3-Methyl-2-azaspiro[4.5]decane hydrochloride mechanism of action
The following technical guide provides an in-depth analysis of (3S)-3-Methyl-2-azaspiro[4.5]decane hydrochloride , a specialized spirocyclic scaffold.
Based on the structural homology to gabapentinoids and histrionicotoxin class alkaloids, this guide focuses on its role as a conformationally restricted pharmacophore used to probe Voltage-Gated Calcium Channels (VGCC) and Nicotinic Acetylcholine Receptors (nAChR) .
The "Spiro-Lock" Pharmacophore in Neuropharmacology
CAS: 2418596-46-8 (Base/Salt analog) Class: Spirocyclic Pyrrolidine / Rigidified Gabapentinoid Primary Application: Neuropathic Pain Modulation, Anticonvulsant Screening, Ion Channel Structural Biology.
Executive Summary: The Entropy Advantage
(3S)-3-Methyl-2-azaspiro[4.5]decane hydrochloride represents a "privileged structure" in medicinal chemistry. Unlike flexible linear amines (e.g., gabapentin or pregabalin), this compound utilizes a spiro-fusion between a pyrrolidine ring and a cyclohexane ring to rigidly define the spatial vector of the nitrogen lone pair.
The Core Thesis: By reducing the conformational entropy (
Mechanism of Action (MoA)
Primary Pathway: Subunit Modulation (VGCC Blockade)
The dominant mechanism for 2-azaspiro[4.5]decane derivatives involves the modulation of N-type and P/Q-type voltage-gated calcium channels.
-
Ligand Recognition: The compound acts as a leucine mimic . The (3S)-methyl group aligns with the hydrophobic pocket of the
subunit, a mechanism shared with pregabalin. -
Trafficking Inhibition: Unlike pore blockers, this ligand likely inhibits the forward trafficking of the
subunit from the endoplasmic reticulum to the presynaptic membrane. -
Synaptic Silencing: Reduced membrane density of VGCCs leads to diminished calcium influx (
) upon depolarization. -
Neurotransmitter Dampening: The downstream effect is a significant reduction in the release of excitatory neurotransmitters, specifically Glutamate , Substance P , and CGRP (Calcitonin Gene-Related Peptide).
Secondary Pathway: nAChR Antagonism
Due to its structural similarity to histrionicotoxin (a toxin from poison dart frogs), this scaffold exhibits non-competitive antagonism at neuronal nicotinic acetylcholine receptors (specifically
-
Mechanism: Open-channel block. The protonated nitrogen (at physiological pH) binds deep within the ion pore, physically occluding cation flow (
).
Visualization: Signaling Cascade
The following diagram illustrates the dual-pathway inhibition mechanism, highlighting the presynaptic modulation of calcium influx.
Figure 1: Dual-mechanism signaling pathway showing presynaptic VGCC trafficking inhibition (Primary) and nAChR pore blockade (Secondary).
Experimental Protocol: Radioligand Binding Assay
To validate the affinity of (3S)-3-Methyl-2-azaspiro[4.5]decane for the
Materials
-
Tissue Source: Porcine cerebral cortex synaptic membranes (rich in
). -
Radioligand:
-Gabapentin (Specific Activity > 50 Ci/mmol). -
Test Compound: (3S)-3-Methyl-2-azaspiro[4.5]decane HCl (dissolved in water/DMSO).
-
Non-specific Control: 10
Pregabalin (saturating concentration). -
Buffer: 10 mM HEPES-KOH, pH 7.4.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize cortex tissue in ice-cold 10 mM HEPES.
-
Centrifuge at 1,000 x g (10 min) to remove debris.
-
Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.
-
Resuspend pellet to a protein concentration of 0.5 mg/mL.
-
-
Incubation (Equilibrium Phase):
-
Total Binding: Mix 100
membrane + 20 -Gabapentin (10 nM final) + 20 Buffer. -
Non-Specific Binding (NSB): Mix 100
membrane + 20 -Gabapentin + 20 Pregabalin (10 ). -
Experimental: Mix 100
membrane + 20 -Gabapentin + 20 Test Compound (Concentration range: to ). -
Incubate for 45 minutes at 25°C.
-
-
Termination & Filtration:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding).
-
Wash filters 3x with 5 mL ice-cold buffer.
-
-
Quantification:
-
Add scintillation cocktail to filters.
-
Count Radioactivity (CPM) via Liquid Scintillation Counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Fit data to a one-site competition model (Hill Slope = -1.0) to determine
and .[1]
-
Physicochemical & Pharmacological Profile[2][3][4][5]
The following table summarizes the key properties of the (3S)-3-Methyl-2-azaspiro[4.5]decane scaffold compared to the standard Gabapentinoid class.
| Property | (3S)-3-Methyl-2-azaspiro[4.5]decane | Gabapentin | Pregabalin | Significance |
| Conformation | Rigid (Spiro-locked) | Flexible (Free chain) | Flexible (Free chain) | Higher Selectivity: Rigid scaffolds reduce off-target binding entropy penalties. |
| LogP (Lipophilicity) | ~2.1 - 2.5 (Predicted) | -1.1 | 1.3 | BBB Penetration: Higher lipophilicity suggests superior CNS entry compared to Gabapentin. |
| Chirality | (3S)-Enantiomer | Achiral | (S)-Enantiomer | Receptor Fit: The (S)-methyl group is critical for the hydrophobic pocket of |
| Metabolic Stability | High (Cyclic amine) | Moderate | Moderate | Half-life: Spiro-amines are generally resistant to oxidative deamination. |
| Primary Target | VGCC ( | VGCC ( | VGCC ( | Polypharmacology: Potential for dual-action in complex pain syndromes. |
Synthesis Workflow (Schematic)
The synthesis of this scaffold requires creating the quaternary spiro-carbon. A common route involves the Grignard-mediated cyclization or Dieckmann condensation followed by reduction.
Figure 2: General synthetic route for the construction of the 2-azaspiro[4.5]decane core.
References
-
Kaminski, K., et al. (2006). "Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione." Archiv der Pharmazie.
-
Fleischhacker, W., et al. (1996).[2] "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie.
-
BenchChem Technical Report. (2025). "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery."
-
PubChem Compound Summary. (2025). "(3S)-3-methyl-2-azaspiro[4.5]decane hydrochloride."[3][4] National Center for Biotechnology Information.
-
Menzaghi, F., et al. (2005). "Azaspirane (Atiprimod) inhibits human multiple myeloma cell growth...[5] via STAT3/PI3K inhibition."[5] Blood.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3S)-3-methyl-2-azaspiro[4.5]decane hydrochloride | 2418596-46-8 [sigmaaldrich.com]
- 4. aaronchem.com [aaronchem.com]
- 5. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
